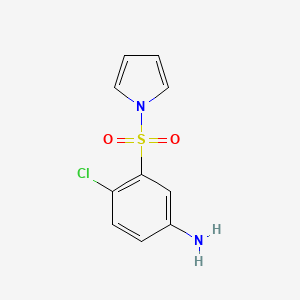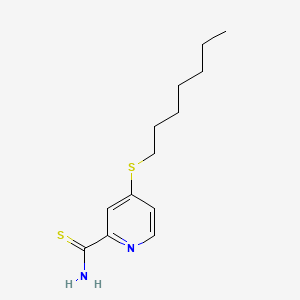
Einecs 235-574-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 235-574-3, also known as trilithium phosphide, is a chemical compound with the molecular formula Li3P. It is a lithium salt of phosphide and is known for its unique properties and applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trilithium phosphide can be synthesized by fusing lithium and red phosphorus in a crucible made of zirconium dioxide and lined with lithium fluoride. The crucible is hermetically sealed in an iron crucible and heated to 680°C. The resulting product is very pure red-brown trilithium phosphide . It is then transferred to glass vessels with ground stoppers and stored under argon to prevent contact with air.
Industrial Production Methods: The industrial production of trilithium phosphide follows a similar method as the laboratory synthesis. The process involves the careful handling of lithium and phosphorus, ensuring that the reaction occurs in a controlled environment to prevent contamination and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Trilithium phosphide undergoes various chemical reactions, including:
Oxidation: When exposed to air, trilithium phosphide can oxidize, forming lithium oxide and phosphorus oxides.
Hydrolysis: In the presence of water, trilithium phosphide reacts to form lithium hydroxide and phosphine gas.
Substitution: It can participate in substitution reactions where the phosphide ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Requires exposure to oxygen or air.
Hydrolysis: Requires water or moisture.
Substitution: Involves other anions or reagents that can replace the phosphide ion.
Major Products Formed:
Oxidation: Lithium oxide and phosphorus oxides.
Hydrolysis: Lithium hydroxide and phosphine gas.
Substitution: Various lithium salts depending on the substituting anion.
Wissenschaftliche Forschungsanwendungen
Trilithium phosphide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, although its use is limited due to its reactivity.
Industry: Used in the production of specialized materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of trilithium phosphide involves its reactivity with other substances. The phosphide ion (P^3-) can act as a nucleophile, participating in various chemical reactions. Its reactivity is influenced by the presence of lithium ions, which can stabilize the phosphide ion and facilitate its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Sodium phosphide (Na3P): Similar in structure but contains sodium instead of lithium.
Potassium phosphide (K3P): Contains potassium instead of lithium.
Calcium phosphide (Ca3P2): Contains calcium and has different reactivity and applications.
Uniqueness: Trilithium phosphide is unique due to the presence of lithium, which imparts specific properties such as high reactivity and stability in certain conditions. Its applications in specialized fields make it distinct from other phosphide compounds.
Eigenschaften
CAS-Nummer |
12305-97-4 |
|---|---|
Molekularformel |
Fe2Pr |
Molekulargewicht |
252.60 g/mol |
IUPAC-Name |
iron;praseodymium |
InChI |
InChI=1S/2Fe.Pr |
InChI-Schlüssel |
HIWFBMXRAQKVCQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



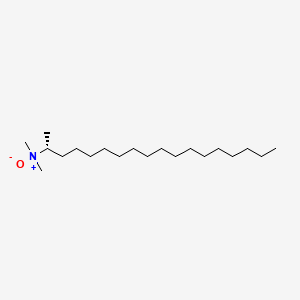


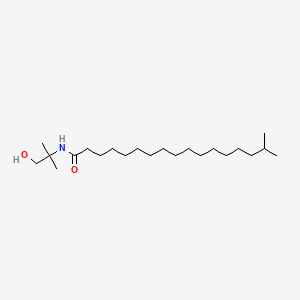

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
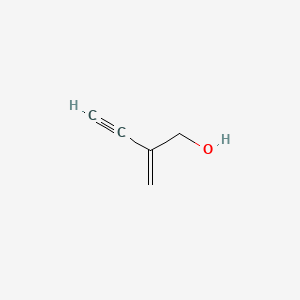


![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
